
Ethyl (2E)-2-methyl-3-phenyl-2-butenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-phenyl-2-butenoic acid ethyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents. This particular ester is derived from 2-methyl-3-phenyl-2-butenoic acid and ethanol. It has a molecular formula of C13H16O2 and is known for its applications in various fields, including chemistry and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-phenyl-2-butenoic acid ethyl ester typically involves the esterification of 2-methyl-3-phenyl-2-butenoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid, is also common in industrial processes to enhance the reaction rate .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-phenyl-2-butenoic acid ethyl ester can undergo various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of an acid or base catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Acid or base catalyst with an alcohol.
Major Products Formed
Hydrolysis: 2-Methyl-3-phenyl-2-butenoic acid and ethanol.
Reduction: 2-Methyl-3-phenyl-2-butenol.
Transesterification: A new ester and ethanol.
Aplicaciones Científicas De Investigación
2-Methyl-3-phenyl-2-butenoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of 2-methyl-3-phenyl-2-butenoic acid ethyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is protonated, making it more susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate, which eventually breaks down to form the acid and alcohol .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Known for its fruity odor, used in flavoring agents.
Ethyl benzoate: Used in perfumes and as a flavoring agent.
Uniqueness
2-Methyl-3-phenyl-2-butenoic acid ethyl ester is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its phenyl group contributes to its aromatic characteristics, making it valuable in the synthesis of complex organic molecules .
Propiedades
Número CAS |
52094-27-6 |
|---|---|
Fórmula molecular |
C13H16O2 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
ethyl (E)-2-methyl-3-phenylbut-2-enoate |
InChI |
InChI=1S/C13H16O2/c1-4-15-13(14)11(3)10(2)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3/b11-10+ |
Clave InChI |
JGUZIPPNOYBBBB-ZHACJKMWSA-N |
SMILES isomérico |
CCOC(=O)/C(=C(\C)/C1=CC=CC=C1)/C |
SMILES canónico |
CCOC(=O)C(=C(C)C1=CC=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


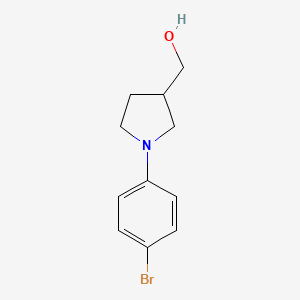
![2-butoxy-5-(4-{(E)-[4-(4-pentylpiperazin-1-yl)phenyl]diazenyl}phenyl)pyrimidine](/img/structure/B14136996.png)
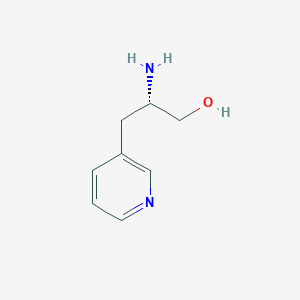
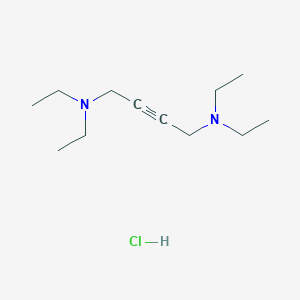
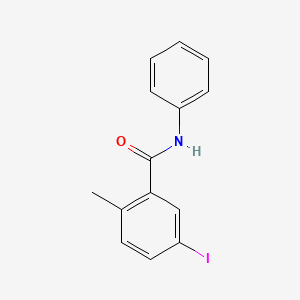
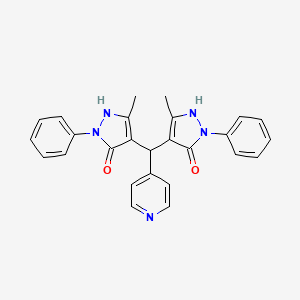
![Phosphine, [(methylsilylidyne)tris(methylene)]tris[dimethyl-](/img/structure/B14137025.png)
![8-Benzyl-4-chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B14137029.png)
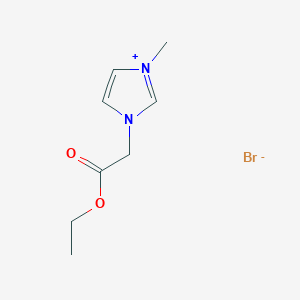
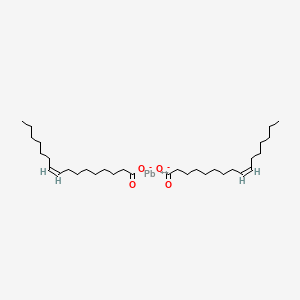
![2-{[(1E)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol](/img/structure/B14137060.png)

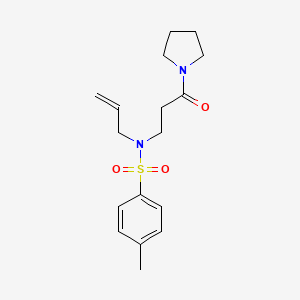
![5-[(3-Chlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14137074.png)
